3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid
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Overview
Description
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid is a compound that features a triazole ring attached to an adamantane core The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The adamantane core is a rigid, cage-like structure that provides unique steric properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the adamantane core. . The adamantane core can be functionalized with a carboxylic acid group through various methods, such as oxidation of an adamantane alcohol or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of metal-free catalysts and environmentally benign solvents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized triazole derivatives and modified adamantane structures, which can be further utilized in different applications.
Scientific Research Applications
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The adamantane core provides steric hindrance, enhancing the selectivity of the compound for its targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Adamantane derivatives: Compounds with different functional groups attached to the adamantane core.
Uniqueness
3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid is unique due to the combination of the triazole ring and the adamantane core, which provides a balance of stability, reactivity, and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-15-8-17(16-9)14-5-10-2-11(6-14)4-13(3-10,7-14)12(18)19/h8,10-11H,2-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPCEUBJGPSDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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